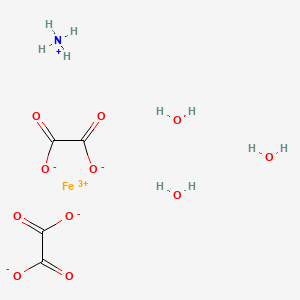

Ferric ammonium oxalate trihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ferric ammonium oxalate trihydrate involves several steps:

Formation of Iron(II) Oxalate: Fe2+ ions in a solution of ammonium iron(II) sulfate react with oxalic acid to form iron(II) oxalate: [ \text{Fe}^{2+} (\text{aq}) + \text{H}_2\text{C}_2\text{O}_4 (\text{aq}) + 2\text{H}_2\text{O} (\text{l}) \rightarrow \text{FeC}_2\text{O}_4 (\text{s}) + 2 \text{H}_3\text{O}^+ (\text{aq}) ]

Oxidation to Iron(III) Oxalate: The iron(II) oxalate is then oxidized to iron(III) oxalate using hydrogen peroxide and potassium oxalate: [ 2 \text{FeC}_2\text{O}_4 (\text{s}) + \text{H}_2\text{O}_2 (\text{aq}) + 2 \text{H}_3\text{O}^+ (\text{aq}) + \text{C}_2\text{O}_4^{2-} (\text{aq}) \rightarrow \text{Fe}_2(\text{C}_2\text{O}_4)_3 (\text{s}) + 4 \text{H}_2\text{O} (\text{l}) ]

Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and cooling helps in maintaining consistency and efficiency.

化学反应分析

Types of Reactions: Ferric ammonium oxalate trihydrate undergoes various chemical reactions, including:

Thermal Decomposition: Decomposes completely at 275°C to form iron(III) oxide (Fe2O3).

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize iron(II) to iron(III).

Reducing Agents: Light can act as a reducing agent in photolysis reactions.

Major Products:

Iron(III) Oxide (Fe2O3): Formed during thermal decomposition.

Carbon Dioxide (CO2): Formed during photolysis as a result of oxalate oxidation.

科学研究应用

Preparation of Magnetic Thin Films

Ferric ammonium oxalate trihydrate is utilized in the preparation of Langmuir-Blodgett films, which are important for creating magnetic thin films. These films have applications in data storage and magnetic sensors. The process involves the deposition of the compound on substrates to form organized monolayers that exhibit magnetic properties .

Blueprint Production

This compound is also used in the production of blueprint paper, taking advantage of its light-sensitive properties. When exposed to UV light, it undergoes a photochemical reaction that allows for the development of images on the paper, making it a valuable tool in architectural and engineering fields .

Analytical Chemistry

This compound serves as a reagent in various analytical chemistry applications, particularly in the determination of ferrous ions through complexation reactions. Its ability to form stable complexes with ferrous ions makes it useful for quantitative analysis .

Case Study 1: Precipitation Reactions

A study investigated the precipitation behavior of ferrous oxalate from ferrous ammonium sulfate using this compound as a precursor. The experiment demonstrated that varying concentrations of oxalic acid and ferrous ammonium sulfate significantly affected the precipitation kinetics. The results indicated rapid initial precipitation followed by a gradual approach to solubility limits, showcasing the compound's utility in controlling precipitation processes .

| Operating Variable | Experimental Condition |

|---|---|

| Temperature (°C) | 25 |

| Oxalic Acid Concentration (mmol·L−1) | 40, 60, 80 |

| Ferrous Ammonium Sulfate Concentration (mmol·L−1) | 2, 8, 16 |

| Volume of Reaction Solution (mL) | 300 |

| Reaction Time (min) | 240 |

Case Study 2: Magnetic Properties

In another study focused on the synthesis of magnetic thin films using this compound, researchers reported successful fabrication techniques that yielded films with enhanced magnetic properties suitable for electronic applications. The films exhibited significant coercivity and remanence, indicating their potential for use in high-density data storage devices .

作用机制

The mechanism of action of ferric ammonium oxalate trihydrate primarily involves ligand-to-metal charge transfer (LMCT) transitions. Upon exposure to light, electron transfer occurs from the oxalate ligand to the iron center, reducing iron(III) to iron(II) and oxidizing the oxalate to carbon dioxide . This process is crucial in photolysis reactions and has implications in environmental science and photodynamic therapy.

相似化合物的比较

Ferric ammonium oxalate trihydrate can be compared with other similar compounds such as:

Potassium Ferrioxalate: Similar in structure but uses potassium ions instead of ammonium ions.

Iron(III) Oxalate: Lacks the ammonium component and is used in different contexts, such as in the preparation of iron oxides.

Uniqueness: this compound is unique due to its specific combination of ammonium and ferrioxalate ions, which makes it particularly useful in the synthesis of Prussian Blue and in photolytic applications .

生物活性

Ferric ammonium oxalate trihydrate, chemically represented as (NH4)3Fe(C2O4)3⋅3H2O, is an inorganic compound with significant biological and chemical applications. This article explores its biological activity, including its potential effects on human health, ecological impact, and its role in various scientific applications.

- Molecular Formula : (NH4)3Fe(C2O4)3⋅3H2O

- Molecular Weight : 428.07 g/mol

- CAS Number : 13268-42-3

- Physical Appearance : Yellowish-green, sand-like solid

1. Toxicological Profile

This compound exhibits toxicity upon exposure, primarily through ingestion, inhalation, or skin contact. The compound can cause:

- Acute Toxicity : It is classified as a harmful substance if swallowed (Acute Tox. 4) and can irritate the skin (Acute Tox. 4) .

- Chronic Effects : Prolonged exposure may lead to respiratory issues and potential damage to the liver and eyes . Notably, it has not been classified as a carcinogen by major health organizations .

2. Ecotoxicological Impact

The ecological effects of ferric ammonium oxalate are not extensively documented; however, it is known to be harmful to aquatic life due to its iron content. Its persistence in the environment remains unclear, indicating a need for further research into its biodegradability and bioaccumulation potential .

3. Applications in Biological Research

Ferric ammonium oxalate is utilized in various scientific fields:

- Photography and Blueprinting : Historically used in photographic processes due to its light-sensitive properties .

- Synthesis of Iron Oxides : It serves as a precursor for synthesizing iron oxides and coordination polymers, which have applications in materials science .

- Analytical Chemistry : Employed as a reagent for the determination of potassium and other metal ions .

Case Study 1: Toxicity Assessment

A study conducted by the New Jersey Department of Health evaluated the effects of ferric ammonium oxalate on human health. The findings indicated that acute exposure could lead to skin irritation and respiratory distress, emphasizing the importance of safety measures when handling this compound .

Case Study 2: Environmental Impact

Research focusing on the environmental impact of ferric ammonium oxalate revealed that while it is not classified as a persistent pollutant, its effects on aquatic ecosystems require further investigation. The study highlighted the need for monitoring iron levels in water bodies where this compound might be released .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Acute Toxicity | Harmful if swallowed; irritates skin |

| Chronic Effects | Potential liver damage; respiratory issues |

| Ecotoxicity | Harmful to aquatic life; persistence unknown |

| Applications | Photography, synthesis of iron oxides |

| Safety Classification | Not classified as a carcinogen |

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing ferric ammonium oxalate trihydrate, and how can researchers ensure stoichiometric accuracy?

The compound is typically synthesized by reacting ferric hydroxide with ammonium oxalate under controlled conditions. A common method involves dissolving ferric hydroxide in a hot aqueous solution of oxalic acid and ammonium oxalate, followed by crystallization. To ensure stoichiometric accuracy, monitor pH (ideally acidic) and molar ratios (e.g., 1:3 Fe³⁺:oxalate). Post-synthesis, validate purity via titration (e.g., permanganate titration for oxalate content) and elemental analysis .

Q. How should researchers handle and store this compound to maintain its stability?

The compound is hygroscopic and light-sensitive. Store in airtight, light-blocking containers under inert gas (e.g., nitrogen). Use desiccants to mitigate moisture. During experiments, work in low-humidity environments (e.g., gloveboxes) and minimize exposure to UV light. Protective gear (nitrile gloves, lab coats) is mandatory to avoid skin contact, as it may cause irritation .

Q. What are the primary research applications of this compound in materials science?

It serves as a precursor for magnetic thin films (e.g., Langmuir-Blodgett films) due to its photochemical activity and ability to form coordination complexes. It is also used in blueprint paper production, where UV light reduces Fe³⁺ to Fe²⁺, forming Prussian blue analogues. In catalysis, it acts as an oxidizing agent in organic synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments when analyzing this compound?

Discrepancies in purity data often arise from differing analytical methods. For example, oxalate quantification via permanganate titration assumes complete reaction with Fe³⁺, but residual chloride or sulfate impurities (from synthesis) can interfere. Cross-validate using complementary techniques:

- Titration : Measure oxalate (KMnO₄) and ammonium (Kjeldahl method).

- Spectroscopy : FTIR to confirm absence of extraneous ligands (e.g., citrate).

- Thermogravimetric Analysis (TGA) : Verify hydration state (3H₂O) and decomposition temperature (160–170°C) .

Q. What strategies optimize the use of this compound as a precursor for FeCo alloys in electrocatalysis?

For FeCo alloy synthesis, mix the compound with cobalt salts (e.g., Co(NO₃)₂) in a reducing atmosphere (e.g., H₂/N₂). Control pyrolysis temperature (600–900°C) to ensure carbonization of oxalate ligands while retaining alloy homogeneity. Post-synthesis, characterize via XRD (crystallinity) and XPS (oxidation states). Note that excess Fe³⁺ may require chelation (e.g., EDTA) to prevent oxide formation .

Q. How do solubility and reaction conditions influence its performance in photochemical applications?

The compound’s high water solubility (1.78 g/cm³) facilitates aqueous-phase reactions but risks ligand dissociation in acidic media. For photochemical applications (e.g., thin films), use ethanol/water co-solvents to enhance film adhesion. Adjust pH to 3–4 to stabilize the [Fe(C₂O₄)₃]³⁻ complex. Note that light exposure initiates redox reactions; calibrate UV intensity to avoid over-reduction .

Q. Methodological Notes

- Safety Protocols : Follow OSHA 1910.132 guidelines: Use fume hoods for synthesis, and employ PPE (gloves, goggles) to prevent dermal/ocular exposure. Neutralize spills with sodium bicarbonate .

- Data Interpretation : Cross-reference solubility (MER06: "very soluble in H₂O") with experimental observations, as impurities (e.g., sulfate) may alter solubility .

属性

IUPAC Name |

azanium;iron(3+);oxalate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Fe.H3N.3H2O/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;1H3;3*1H2/q;;+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDIYKFIHRHVDX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FeNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。